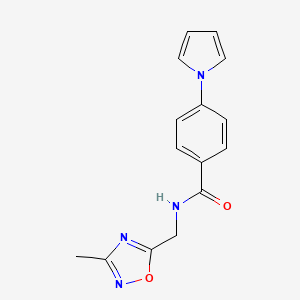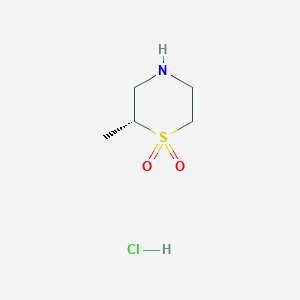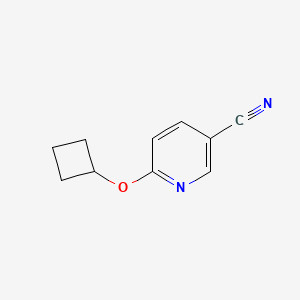
4-Propionylphenyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propionylphenyl piperidine-1-carboxylate is a versatile chemical compound used in various scientific research. It is a piperidine derivative, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives can be synthesized via a variety of methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Molecular Structure Analysis
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including 4-Propionylphenyl piperidine-1-carboxylate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological and Pharmacological Applications
Compounds with a piperidine moiety show a wide variety of biological activities . They are a key and extensive category of nitrogen-bearing heterocyclic compounds . This makes them vital in the production of drugs .
Synthesis of Various Piperidine Derivatives
The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Illicit Fentanyl Manufacture
4-Propionylphenyl piperidine-1-carboxylate is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control to prevent its diversion from licit industry .
Research into New Synthesis Methods
Given the importance of piperidine derivatives in various fields, there is ongoing research into new methods of synthesis . This includes specific methods of piperidine synthesis, functionalization, and their pharmacological application .
Development of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine derivatives . This includes research into suitable substrates for the synthesis of biologically active piperidines .
Safety and Hazards
Future Directions
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
(4-propanoylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYORRYRGTHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)




![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)



![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)


![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)
